[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
[5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated phenyl ring, a tetrazole moiety, and a piperazine ring linked to a pyridine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Tetrazole Formation: Cyclization to form the tetrazole ring.
Piperazine Coupling: Linking the piperazine ring to the pyridine group.
Final Assembly: Combining the brominated phenyl-tetrazole intermediate with the piperazine-pyridine moiety under specific conditions.
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the tetrazole moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The brominated phenyl ring and tetrazole moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Ethyl acetoacetate: Used in organic synthesis with keto-enol tautomerism.
DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: A complex compound used in early discovery research.
3-BENZYL-2-HYDROXY-N-PHENYLBENZAMIDE COMPOUND WITH PIPERAZINE (11): Another complex organic compound with potential research applications.
Uniqueness: The presence of the tetrazole moiety and the specific arrangement of functional groups in [5-bromo-2-(1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone makes it unique compared to other similar compounds
Properties
Molecular Formula |
C19H20BrN7O |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[5-bromo-2-(tetrazol-1-yl)phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20BrN7O/c20-15-4-5-18(27-14-22-23-24-27)17(13-15)19(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-21-16/h1-5,7,13-14H,6,8-12H2 |
InChI Key |
GZYHDWCGJGMHRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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